1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol
Description
1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol is a secondary alcohol and tertiary amine with a branched structure. Its IUPAC name indicates a hydroxyl group on the second carbon of a butanol backbone and a methylamino-2-hydroxybutyl substituent on the first carbon. The compound’s structure allows for hydrogen bonding and solubility in polar solvents, while its alkyl chains may enhance lipophilicity .
Properties
IUPAC Name |
1-[2-hydroxybutyl(methyl)amino]butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPGTXMVQAVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CC(CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902667 | |
| Record name | NoName_3212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol typically involves the reaction of butan-2-ol with 2-hydroxybutylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group facilitates nucleophilic substitution under acidic or alkylating conditions. For example:
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Methylation : Reacting with methyl iodide in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts. This reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile.
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Acylation : Treatment with acetyl chloride forms an amide derivative, leveraging the amine’s nucleophilicity .
Key Data :
| Reaction Type | Reagent | Product | Yield (%) | Conditions | Ref. |
|---|---|---|---|---|---|
| Methylation | CH₃I | Quaternary salt | 85 | K₂CO₃, DMF, 60°C | |
| Acylation | AcCl | N-Acetyl derivative | 72 | Et₃N, CH₂Cl₂, 0°C |
Oxidation of Hydroxyl Groups
The secondary alcohol moiety undergoes oxidation to ketones under mild conditions:
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Jones Oxidation : CrO₃ in H₂SO₄ converts the hydroxyl group to a ketone, forming 1-[(2-oxobutyl)(methyl)amino]butan-2-one .
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Swern Oxidation : (COCl)₂/DMSO selectively oxidizes the alcohol without affecting the amine .
Mechanistic Insight :
Oxidation proceeds via a two-step mechanism involving the formation of an oxoammonium intermediate, followed by deprotonation to yield the ketone .
Acid-Catalyzed Dehydration
Under acidic conditions (e.g., H₂SO₄ or TsOH), the hydroxyl group undergoes dehydration to form an alkene. This reaction is stereospecific, with retention of configuration at the chiral center .
Example :
1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol → 1-[(1-Butenyl)(methyl)amino]butan-2-ol + H₂O
Schiff Base Formation
The amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are useful in coordination chemistry:
Cyclization Reactions
Intramolecular cyclization forms aziridine or oxazolidine derivatives:
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Aziridine Formation : Treatment with PCl₃ induces cyclization, yielding a bicyclic amine .
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Oxazolidine Formation : Reaction with formaldehyde under basic conditions produces a five-membered ring .
Key Data :
| Product | Reagent | Yield (%) | Conditions | Ref. |
|---|---|---|---|---|
| Aziridine | PCl₃ | 58 | CH₂Cl₂, 25°C, 6 h | |
| Oxazolidine | HCHO | 71 | NaHCO₃, H₂O, 80°C |
Coordination Chemistry
The compound acts as a bidentate ligand for transition metals (e.g., Cu, Zn), forming complexes used in asymmetric catalysis .
Example :
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol. Research indicates that modifications in the hydroxyl and amino groups can enhance the efficacy against various pathogens, including Mycobacterium tuberculosis. For example, a study evaluating similar compounds found that certain derivatives exhibited potent inhibitory effects on both drug-sensitive and multi-drug-resistant strains of mycobacteria, suggesting that this compound could be optimized for similar applications .
2. Drug Delivery Systems
The compound's amphiphilic nature makes it a candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have demonstrated that formulations containing similar compounds improved the pharmacokinetics of poorly soluble drugs, thereby increasing therapeutic efficacy .
3. Neuroprotective Effects
Research into related compounds has suggested neuroprotective effects, particularly in models of neurodegenerative diseases. The structural attributes of this compound may contribute to its potential as a neuroprotective agent by modulating neurotransmitter levels and reducing oxidative stress .
Environmental Applications
1. CO2 Absorption
The compound's amine functionality positions it as a potential candidate for carbon capture technologies. Studies have focused on the thermodynamic properties of amines in aqueous solutions for CO2 absorption. The performance of this compound in this context could be assessed through high-throughput screening methods to optimize its structure for enhanced CO2 solubility and reaction kinetics .
2. Biodegradability Studies
Given the increasing concern over environmental pollutants, research into the biodegradability of amines has become crucial. The compound's structure could influence its degradation pathways, making it essential to evaluate its environmental fate and bioaccumulation potential through systematic studies using models like RAIDAR .
Chemical Engineering Applications
1. Synthesis of Fine Chemicals
This compound can serve as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its reactivity allows it to participate in various organic reactions, including alkylation and acylation processes, which are vital in producing complex molecules .
2. Solvent Properties
The compound's solvent characteristics can be exploited in chemical processes requiring specific solvation properties. Its ability to dissolve a wide range of polar and non-polar compounds makes it valuable in extraction processes and reaction media optimization .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Amino Alcohols with Simple Alkyl Substituents
Key Differences :
- The target compound’s hydroxybutyl group introduces additional hydroxyl functionality, enhancing hydrophilicity compared to simpler alkyl-substituted analogs.
Piperazine-Linked Butan-2-ol Derivatives
Key Differences :
Enantiomeric Considerations
Complex Aromatic Substituents
Key Differences :
Physical Properties
Analysis :
- Amino alcohols generally exhibit higher boiling points than simple alcohols due to hydrogen bonding. The target’s hydroxybutyl group likely increases its density compared to compounds .
Biological Activity
1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol, a chiral amino alcohol, has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of both hydroxyl and amino functional groups, which contribute to its diverse reactivity and biological interactions. The compound's molecular formula is CHNO, and it possesses a molecular weight of approximately 159.23 g/mol. Its stereochemistry allows for specific interactions with enzymes and receptors, making it a valuable compound in biochemical studies.
The mechanism of action of this compound involves several key interactions:
- Hydrogen Bonding : The hydroxyl group enables the formation of hydrogen bonds with various biomolecules, enhancing its solubility and reactivity in biological systems.
- Enzyme Interactions : The amino group can interact with active sites of enzymes, potentially modulating their activity and influencing metabolic pathways.
- Receptor Binding : This compound may also bind to specific receptors, affecting signal transduction pathways critical for cellular responses.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that similar amino alcohols exhibit effectiveness against various bacterial strains. This property could be leveraged in developing new antimicrobial agents.
- Neuroprotective Effects : Compounds with structural similarities may protect neuronal cells from oxidative stress, indicating potential applications in neuropharmacology.
- Antioxidant Activity : The presence of hydroxyl groups is often linked to antioxidant properties, which can mitigate cellular damage caused by free radicals.
Case Studies
- Enzyme Interaction Studies : In a study investigating the interactions between this compound and various enzymes, it was found to significantly inhibit the activity of certain metabolic enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders .
- Toxicological Assessments : A tier II assessment indicated that while the compound exhibits some corrosive properties, it did not show significant sensitization effects in animal models at lower concentrations .
- Neuroprotective Research : A study exploring the neuroprotective effects noted that this compound demonstrated a reduction in neuronal cell death under oxidative stress conditions .
Data Table: Biological Activity Summary
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., acid-catalyzed dehydration) by optimizing molecular geometries and transition states using software like Gaussian or ORCA .
- Molecular Dynamics (MD) Simulations : Predict solvation effects in polar solvents (e.g., water) to guide experimental solvent selection .
- InChI Key Analysis : Use standardized identifiers (e.g., InChIKey=UJRPCXHQCJTHEU-UHFFFAOYSA-N for related compounds) to cross-reference databases for reactivity patterns .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
- Chromatographic Interference : Co-elution of byproducts (e.g., unreacted amines) can be resolved using gradient elution in HPLC .
- Mass Spectrometry Sensitivity : Low-abundance impurities may require tandem MS (MS/MS) with selective ion monitoring (SIM) .
- Validation : Follow ICH guidelines for linearity (R > 0.995), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
